molecular formula C10H22O2Si B14377039 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one CAS No. 88264-38-4

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one

Katalognummer: B14377039
CAS-Nummer: 88264-38-4
Molekulargewicht: 202.37 g/mol
InChI-Schlüssel: GTVJLKSBTPMQLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentan-2-one backbone. This compound is notable for its chemical stability and utility in various synthetic applications, particularly in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one typically involves the reaction of 4,4-dimethylpentan-2-one with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the trimethylsilyl ether. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for sensitive functional groups.

    Biology: The compound can be utilized in the modification of biomolecules for analytical purposes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrakis(trimethylsiloxy)silane: Another compound with multiple trimethylsilyl groups, used in similar applications.

    2,2,4,4-Tetramethyl-3-pentanone: A structurally related ketone with different reactivity and applications.

Uniqueness

4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one is unique due to its specific combination of a trimethylsilyl group and a pentan-2-one backbone, providing a balance of stability and reactivity that is valuable in various synthetic processes.

Eigenschaften

CAS-Nummer

88264-38-4

Molekularformel

C10H22O2Si

Molekulargewicht

202.37 g/mol

IUPAC-Name

4,4-dimethyl-3-trimethylsilyloxypentan-2-one

InChI

InChI=1S/C10H22O2Si/c1-8(11)9(10(2,3)4)12-13(5,6)7/h9H,1-7H3

InChI-Schlüssel

GTVJLKSBTPMQLR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(C)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.